N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
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Description
N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.13036271 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and enzyme inhibition properties.
Research indicates that compounds containing the tetrahydroisoquinoline structure exhibit various pharmacological effects. Specifically, this compound is believed to interact with multiple biological targets:
- Muscarinic Receptors : It has been noted that tetrahydroisoquinoline derivatives can act as potent and selective antagonists at muscarinic receptors. A related study found that specific derivatives displayed high affinity for M2 muscarinic receptors (pKi = 9.1), which are implicated in cardiac function and neurological processes .
- ALK5 Inhibition : The compound's structural components suggest potential inhibitory activity against ALK5 (transforming growth factor-beta receptor), with related compounds showing IC50 values as low as 7.01 nM in cellular assays .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Synthesis and Evaluation : A comprehensive study synthesized various tetrahydroisoquinoline derivatives and evaluated their binding affinities to muscarinic receptors. The findings indicated a correlation between structural modifications and increased receptor affinity, suggesting that similar alterations could enhance the efficacy of this compound .
- Pharmacological Assessment : In vivo studies demonstrated that compounds with the tetrahydroisoquinoline framework could effectively reduce bradycardia induced by muscarinic receptor activation, highlighting their potential in cardiovascular applications .
- Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Compounds exhibiting AChE inhibition were found to have significant potential in treating Alzheimer's disease .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-16-5-4-8-21(23-16)24-22(26)18-9-11-20(12-10-18)29(27,28)25-14-13-17-6-2-3-7-19(17)15-25/h2-12H,13-15H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVJZKKJXASICJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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